molecular formula C17H21NO B13705817 1-(7-Methoxy-1-naphthyl)cyclopentanemethanamine

1-(7-Methoxy-1-naphthyl)cyclopentanemethanamine

Cat. No.: B13705817
M. Wt: 255.35 g/mol
InChI Key: CRMWUOYYNFSTEZ-UHFFFAOYSA-N
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Description

1-(7-Methoxy-1-naphthyl)cyclopentanemethanamine is an organic compound with the molecular formula C16H19NO It is a derivative of naphthalene, featuring a methoxy group at the 7th position and a cyclopentanemethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Methoxy-1-naphthyl)cyclopentanemethanamine typically involves several steps. One common method starts with the preparation of 7-methoxy-1-naphthaldehyde, which is then subjected to a series of reactions to introduce the cyclopentanemethanamine group. The key steps include:

    Formation of 7-methoxy-1-naphthaldehyde: This can be achieved by methoxylation of 1-naphthaldehyde.

    Cyclopentanemethanamine Introduction: The aldehyde group is then converted to the corresponding amine through reductive amination using cyclopentanemethanamine and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(7-Methoxy-1-naphthyl)cyclopentanemethanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The naphthalene ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: 7-methoxy-1-naphthaldehyde or 7-methoxy-1-naphthoic acid.

    Reduction: Dihydro- or tetrahydro-1-(7-methoxy-1-naphthyl)cyclopentanemethanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(7-Methoxy-1-naphthyl)cyclopentanemethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving receptor binding and enzyme inhibition.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(7-Methoxy-1-naphthyl)cyclopentanemethanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The methoxy group and the cyclopentanemethanamine moiety play crucial roles in its interaction with biological targets, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(7-Methoxy-1-naphthyl)cyclobutanemethanamine: Similar structure but with a cyclobutane ring instead of cyclopentane.

    1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine: Features a cyclopropane ring.

    1-(7-Methoxy-1-naphthyl)ethylamine: Lacks the cycloalkane ring, having an ethylamine group instead.

Uniqueness

1-(7-Methoxy-1-naphthyl)cyclopentanemethanamine is unique due to its specific combination of a methoxy-naphthalene core and a cyclopentanemethanamine group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

[1-(7-methoxynaphthalen-1-yl)cyclopentyl]methanamine

InChI

InChI=1S/C17H21NO/c1-19-14-8-7-13-5-4-6-16(15(13)11-14)17(12-18)9-2-3-10-17/h4-8,11H,2-3,9-10,12,18H2,1H3

InChI Key

CRMWUOYYNFSTEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC=C2C3(CCCC3)CN)C=C1

Origin of Product

United States

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